molecular formula C13H14N2O2S B2726446 N-(3-Amino-2-methylphenyl)benzenesulfonamide CAS No. 926270-54-4

N-(3-Amino-2-methylphenyl)benzenesulfonamide

Cat. No.: B2726446
CAS No.: 926270-54-4
M. Wt: 262.33
InChI Key: KHZRFOLFCQIVLJ-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O2S. It is known for its applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-amino-2-methylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides .

Scientific Research Applications

N-(3-Amino-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2-methylphenyl)benzenesulfonamide
  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide

Uniqueness

N-(3-Amino-2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRFOLFCQIVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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